1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine
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Overview
Description
1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a triazolopyridazine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the triazolopyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the piperidine ring: This step often involves nucleophilic substitution reactions.
Incorporation of the but-2-yn-1-yl group: This can be done using alkyne coupling reactions.
Final assembly: The phenylpiperazine moiety is introduced in the last step, often through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and heterocyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine involves its interaction with specific molecular targets. The triazolopyridazine core is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar triazole structure.
Trazodone: An antidepressant with a triazolopyridazine core.
Uniqueness
1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C25H31N7O |
---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
3-methyl-6-[4-[4-(4-phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C25H31N7O/c1-21-26-27-24-9-10-25(28-32(21)24)31-14-11-23(12-15-31)33-20-6-5-13-29-16-18-30(19-17-29)22-7-3-2-4-8-22/h2-4,7-10,23H,11-20H2,1H3 |
InChI Key |
YHCXZPYAVONNNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)OCC#CCN4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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